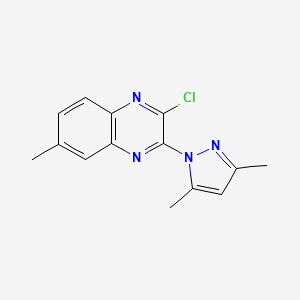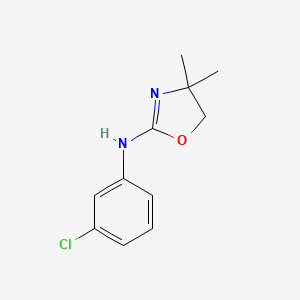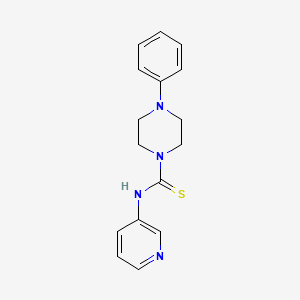![molecular formula C21H23N3O3 B14946124 3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a hexahydroquinoline core. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-cyanobenzoic acid chloride with 1-methylpiperazine in the presence of triethylamine and dichloromethane at room temperature . The reaction mixture is then stirred for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can inhibit the activity of key enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
類似化合物との比較
Similar Compounds
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- 3-(Trifluoromethoxy)phenylboronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydroquinoline core is particularly noteworthy for its potential therapeutic applications.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
3-(4-methylpiperazine-1-carbonyl)-1-phenyl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H23N3O3/c1-22-10-12-23(13-11-22)20(26)17-14-16-18(8-5-9-19(16)25)24(21(17)27)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
InChIキー |
WMERRSDPVGKEJH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)



![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)

![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)

